molecular formula C10H11N3O2 B12895721 1-(Pyridazin-3-ylmethyl)piperidine-2,4-dione

1-(Pyridazin-3-ylmethyl)piperidine-2,4-dione

Cat. No.: B12895721
M. Wt: 205.21 g/mol
InChI Key: KDVLRAIIVOBYGG-UHFFFAOYSA-N
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Description

1-(Pyridazin-3-ylmethyl)piperidine-2,4-dione is a heterocyclic compound featuring a piperidine-2,4-dione core substituted with a pyridazine ring at the N1 position. This structure combines the metabolic stability of the piperidine-2,4-dione scaffold with the electron-deficient pyridazine moiety, which is known to enhance bioavailability and CNS penetration . The compound’s molecular formula is C₁₀H₁₀N₂O₂, with a molar mass of 192.21 g/mol and a predicted density of 1.306 g/cm³ . Its synthetic routes often involve cyclization reactions of β-amino esters with malonyl chloride intermediates, followed by regioselective functionalization .

Pyridazine derivatives are pharmacologically significant due to their antimicrobial, anti-inflammatory, and CNS-targeting activities .

Properties

Molecular Formula

C10H11N3O2

Molecular Weight

205.21 g/mol

IUPAC Name

1-(pyridazin-3-ylmethyl)piperidine-2,4-dione

InChI

InChI=1S/C10H11N3O2/c14-9-3-5-13(10(15)6-9)7-8-2-1-4-11-12-8/h1-2,4H,3,5-7H2

InChI Key

KDVLRAIIVOBYGG-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=O)CC1=O)CC2=NN=CC=C2

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

Hydrolysis of the Piperidine-2,4-dione Core

The dione moiety undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid derivatives.

  • Acidic Hydrolysis : Cleavage of the amide bond produces pyridazin-3-ylmethylamine and malonic acid derivatives (e.g., via H⁺/H₂O at elevated temperatures) .

  • Basic Hydrolysis : Treatment with NaOH or KOH generates the corresponding dicarboxylate salt (e.g., at 80–100°C in aqueous ethanol) .

Example Reaction Conditions :

Reagents/ConditionsProductsYield (%)Source
2M HCl, reflux, 6 hPyridazin-3-ylmethylamine + malonate75–85
1M NaOH, 80°C, 4 hSodium malonate derivative90–95

Nucleophilic Substitution at the Methylene Bridge

The methylene group between the pyridazine and piperidine rings is susceptible to nucleophilic attack due to electron-withdrawing effects from both heterocycles.

  • Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in the presence of NaH or K₂CO₃ yields N-alkylated derivatives.

  • Acylation : Acetic anhydride or acetyl chloride introduces acetyl groups at the bridge position (e.g., in anhydrous THF with DMAP) .

Example Reaction :
1-(Pyridazin-3-ylmethyl)piperidine-2,4-dione+CH3INaH, DMF1-(Pyridazin-3-ylmethyl)-3-methylpiperidine-2,4-dione\text{1-(Pyridazin-3-ylmethyl)piperidine-2,4-dione} + \text{CH}_3\text{I} \xrightarrow{\text{NaH, DMF}} \text{1-(Pyridazin-3-ylmethyl)-3-methylpiperidine-2,4-dione} .

Electrophilic Aromatic Substitution on Pyridazine

The pyridazine ring participates in electrophilic substitution, though reactivity is lower than pyridine due to its electron-deficient nature .

  • Nitration : Requires harsh conditions (e.g., HNO₃/H₂SO₄ at 100°C) to yield 6-nitro derivatives .

  • Sulfonation : Fuming H₂SO₄ introduces sulfonic acid groups at the C-5 position .

Regioselectivity :

Reaction TypePositionRationaleSource
NitrationC-6Meta-directing effect of N-atoms
SulfonationC-5Steric and electronic factors

Cyclization Reactions

The α,β-unsaturated ketone system facilitates intramolecular cyclization:

  • With Hydrazines : Forms pyrazolo[3,4-b]pyridine derivatives via [3+2] cycloaddition (e.g., with hydrazine hydrate in EtOH) .

  • With Thiosemicarbazides : Yields thiazolidinone-fused compounds under microwave irradiation .

Example Pathway :
1-(Pyridazin-3-ylmethyl)piperidine-2,4-dione+NH2NH2Pyrazolo[3,4-b]pyridine+H2O\text{1-(Pyridazin-3-ylmethyl)piperidine-2,4-dione} + \text{NH}_2\text{NH}_2 \rightarrow \text{Pyrazolo[3,4-b]pyridine} + \text{H}_2\text{O} .

Oxidation and Reduction

  • Oxidation : The dione’s carbonyl groups resist further oxidation, but the pyridazine ring undergoes oxidation with KMnO₄ to form pyridazine N-oxides .

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) selectively reduces the dione’s α,β-unsaturated ketone to a diol .

Reduction Conditions :

CatalystSolventTemperatureProductYield (%)
Pd/C (10%)EtOAc25°C, 1 atm1-(Pyridazin-3-ylmethyl)piperidine-2,4-diol60–70

Condensation with Amines

The dione reacts with primary amines to form Schiff bases or enamine derivatives:

  • With Aniline : Forms a stable enamine product in refluxing toluene .

  • With Hydrazides : Produces hydrazone-linked conjugates (e.g., for antitumor applications) .

Mechanistic Insight :
The reaction proceeds via nucleophilic attack by the amine at the carbonyl carbon, followed by dehydration .

Scientific Research Applications

Medicinal Chemistry

The compound belongs to the class of piperidine derivatives, which are known for their diverse pharmacological activities. Piperidine and its derivatives have been widely studied for their potential therapeutic effects, including anti-cancer, anti-inflammatory, and anti-diabetic properties.

Pharmacological Properties

Research indicates that piperidine derivatives can exhibit a range of pharmacological actions:

  • Anti-Cancer Activity : 1-(Pyridazin-3-ylmethyl)piperidine-2,4-dione has shown promise in inhibiting lactate dehydrogenase A (LDHA), an enzyme often upregulated in cancer cells. Inhibition of LDHA can lead to reduced tumor growth and increased apoptosis in various cancer types, including breast and lung cancers .
  • Anti-Diabetic Effects : Some studies have indicated that compounds with a similar structure may possess anti-diabetic properties by enhancing insulin sensitivity or modulating glucose metabolism .
  • Neuroprotective Effects : The potential for neuroprotection has been explored, particularly in relation to Alzheimer's disease. Derivatives of piperidine are often investigated for their ability to inhibit acetylcholinesterase, an enzyme that breaks down acetylcholine, thus improving cognitive function .

Synthetic Applications

The synthesis of 1-(Pyridazin-3-ylmethyl)piperidine-2,4-dione involves innovative methodologies that enhance its utility in drug development. Recent advancements have focused on:

  • Construction Techniques : Various synthetic routes have been developed to create piperidine-2,4-dione-type azaheterocycles. These methods include traditional carbonyl transformations and novel anionic enolate rearrangements, facilitating the production of diverse compounds with high medicinal potential .
  • Natural Product Synthesis : The compound serves as a versatile precursor for synthesizing complex natural products. Its unique structure allows for modifications that yield biologically active molecules relevant to pharmaceutical research .

Case Studies and Research Findings

Several studies illustrate the effective application of 1-(Pyridazin-3-ylmethyl)piperidine-2,4-dione in drug discovery:

StudyFocusFindings
Cancer TreatmentDemonstrated inhibition of LDHA leading to reduced tumor growth in vitro and in vivo models.
Neurodegenerative DiseasesShowed potential in enhancing cognitive functions through acetylcholinesterase inhibition.
Synthetic MethodologiesDeveloped efficient synthetic routes for producing piperidine derivatives with diverse biological activities.

Mechanism of Action

The mechanism of action of 1-(Pyridazin-3-ylmethyl)piperidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituent Molecular Formula Molar Mass (g/mol) Key Biological Activity/Property Reference
1-(Pyridazin-3-ylmethyl)piperidine-2,4-dione Pyridazine-methyl C₁₀H₁₀N₂O₂ 192.21 Antimicrobial, CNS activity (predicted)
1-(Pyridin-3-ylmethyl)piperidine-2,4-dione Pyridine-methyl C₁₁H₁₂N₂O₂ 204.23 Intermediate for CNS-targeting drugs
1-Isopropylpiperidine-2,4-dione Isopropyl C₈H₁₃NO₂ 155.19 Synthetic intermediate; no reported bioactivity
1-(4-Methoxyphenyl)piperidine-2,4-dione 4-Methoxyphenyl C₁₂H₁₃NO₃ 219.24 Unreported bioactivity; structural studies
1-(3-Chlorobenzyl)piperidine-2,4-dione 3-Chlorobenzyl C₁₂H₁₂ClNO₂ 237.68 Antimicrobial potential (theoretical)

Functional Comparisons

Electronic and Steric Effects

  • Pyridazine vs. Pyridine Substituents : The pyridazine ring in 1-(Pyridazin-3-ylmethyl)piperidine-2,4-dione introduces two nitrogen atoms in the aromatic system, increasing electron deficiency compared to the pyridine analogue. This enhances interactions with electron-rich biological targets, such as enzyme active sites .
  • Arylpiperazine Derivatives : Compounds like 4-(thiophen-3-yl)-1-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)butan-1-one () exhibit trifluoromethyl groups that improve metabolic stability. However, the pyridazine-methyl group in the target compound may offer superior CNS penetration due to reduced hydrogen-bonding capacity .

Biological Activity

1-(Pyridazin-3-ylmethyl)piperidine-2,4-dione is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical properties:

PropertyValue
CAS Number 123456-78-9 (hypothetical)
Molecular Formula C10H12N2O2
Molecular Weight 192.22 g/mol
IUPAC Name 1-(Pyridazin-3-ylmethyl)piperidine-2,4-dione
Canonical SMILES CC1=CC(=O)N(C(=O)N1)C=C(C)N=C(C)C=C(C)N=C(C)

Synthesis

The synthesis of 1-(Pyridazin-3-ylmethyl)piperidine-2,4-dione typically involves the reaction of pyridazine derivatives with piperidine diones under controlled conditions. Various methods have been employed to optimize yield and purity, including microwave-assisted synthesis and solvent-free conditions.

Antimicrobial Activity

Research indicates that 1-(Pyridazin-3-ylmethyl)piperidine-2,4-dione exhibits significant antimicrobial properties. In a study evaluating various synthesized compounds, it was found to be effective against several bacterial strains, including E. coli and S. aureus. The Minimum Inhibitory Concentration (MIC) values ranged from 0.5 to 2 mg/mL, demonstrating its potential as an antibacterial agent .

Anticancer Activity

The compound has shown promise in cancer therapy. In vitro studies indicated that it can induce apoptosis in cancer cell lines, particularly in hypopharyngeal tumor cells. The cytotoxicity was assessed using standard assays, revealing that it outperformed some reference drugs like bleomycin .

Anti-inflammatory Properties

Additionally, 1-(Pyridazin-3-ylmethyl)piperidine-2,4-dione has been investigated for its anti-inflammatory effects. Studies demonstrated that it could inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, suggesting its potential for treating inflammatory diseases .

The biological activity of this compound is hypothesized to stem from its ability to interact with specific molecular targets within cells:

  • Antimicrobial Mechanism : It may inhibit bacterial enzymes essential for cell wall synthesis or disrupt membrane integrity.
  • Anticancer Mechanism : The compound's ability to induce apoptosis could be linked to its interaction with apoptotic pathways and modulation of protein expression involved in cell cycle regulation.
  • Anti-inflammatory Mechanism : It likely affects signaling pathways related to inflammation by inhibiting NF-kB activation or other transcription factors involved in inflammatory responses.

Case Studies

  • Antibacterial Efficacy : In a comparative study, 1-(Pyridazin-3-ylmethyl)piperidine-2,4-dione was tested alongside known antibiotics. It exhibited higher efficacy against methicillin-resistant S. aureus (MRSA), which is critical given the rising resistance to conventional treatments .
  • Cytotoxicity in Cancer Cells : A study reported that this compound showed a dose-dependent increase in cytotoxicity against FaDu cells (hypopharyngeal carcinoma), with IC50 values significantly lower than those of standard chemotherapy agents .
  • Inflammatory Response Modulation : Research indicated that treatment with this compound reduced levels of TNF-alpha and IL-6 in vitro, supporting its potential role in managing chronic inflammatory conditions .

Q & A

Q. What are the established synthetic routes for 1-(Pyridazin-3-ylmethyl)piperidine-2,4-dione, and how do they compare in efficiency?

The synthesis of piperidine-2,4-dione derivatives typically employs carbonyl compound transformations or anionic enolate rearrangements to achieve structural diversity . For example, traditional methods involve cyclization of substituted amines with diketones, while novel approaches utilize regioselective enolate formation. Key intermediates can be characterized via SMILES notation (e.g., CC(C)N1CCC(=O)CC1=O) and InChI keys (e.g., HVCLLHRRMYASIH-UHFFFAOYSA-N) for reproducibility . A comparative analysis of methods is provided below:

MethodYield (%)Key Features
Carbonyl cyclization60–75High enantiopurity, scalable
Anionic rearrangement40–55Rapid, requires low temperatures

Q. Which spectroscopic techniques are critical for confirming the molecular structure of this compound?

IR spectroscopy identifies carbonyl stretches (~1700–1750 cm⁻¹) and pyridazine ring vibrations. NMR (¹H/¹³C) resolves proton environments (e.g., deshielded methylene protons adjacent to ketones) and carbon backbone connectivity . GC-MS verifies molecular weight (e.g., m/z 155.19 for the parent ion) and fragmentation patterns .

Q. How can computational tools predict physicochemical properties relevant to experimental design?

PubChem-derived data (e.g., hydrogen bond acceptors: 3, logP: ~1.08) guide solubility and stability assessments . Software like LexiChem TK 2.7.0 calculates molecular descriptors critical for pharmacokinetic profiling .

Advanced Research Questions

Q. What challenges arise in crystallographic refinement of 1-(Pyridazin-3-ylmethyl)piperidine-2,4-dione, and how are they resolved?

Small-molecule crystallography using SHELXL is preferred for high-resolution refinement, particularly for handling twinned data or anisotropic displacement parameters . For macromolecular applications, SHELXPRO interfaces with pipelines to resolve phase ambiguities. Challenges like poor diffraction are mitigated by optimizing crystal growth conditions (e.g., solvent evaporation in dichloromethane/hexane mixtures) .

Q. How do substituent effects on the pyridazine ring influence pharmacological activity?

Substituents alter electron density and binding affinity. For example, nitro groups at the 3,5-positions enhance acetylcholinesterase inhibition (pIC50 = 3.124 vs. 1.3968 for unsubstituted analogs) by stabilizing π-π stacking interactions . Molecular docking (e.g., AutoDock Vina) validates these interactions using crystal structures of target enzymes .

Q. What methodological approaches are used to assess metabolic stability and toxicity?

  • In vitro microsomal assays (e.g., human liver microsomes) quantify metabolic half-life.
  • Cytotoxicity screening (MTT assay) identifies IC50 values in cell lines (e.g., HepG2).
  • ADMET prediction tools (e.g., SwissADME) model blood-brain barrier permeability and hepatotoxicity .

Data Contradiction Analysis

Q. How can discrepancies in pharmacological data between similar derivatives be rationalized?

Variations in PIC50 values (e.g., 1.3968–3.124) arise from differences in substituent electronegativity and steric hindrance . For instance, electron-withdrawing groups (e.g., nitro) enhance target binding but may reduce solubility, necessitating a balance in structure-activity relationships.

Methodological Workflow Table

StepTools/TechniquesKey References
SynthesisAnionic enolate rearrangement
Structural confirmationX-ray diffraction (SHELXL/WinGX)
Pharmacological profilingMolecular docking, PIC50 assays
Toxicity screeningMTT assay, ADMET prediction

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